molecular formula C19H21FN2O4S2 B2856578 N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-4-((4-fluorophenyl)sulfonyl)butanamide CAS No. 941900-84-1

N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-4-((4-fluorophenyl)sulfonyl)butanamide

Cat. No. B2856578
CAS RN: 941900-84-1
M. Wt: 424.51
InChI Key: VEBLHPUQXBIVFT-UHFFFAOYSA-N
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Description

N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-4-((4-fluorophenyl)sulfonyl)butanamide is a useful research compound. Its molecular formula is C19H21FN2O4S2 and its molecular weight is 424.51. The purity is usually 95%.
BenchChem offers high-quality N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-4-((4-fluorophenyl)sulfonyl)butanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-4-((4-fluorophenyl)sulfonyl)butanamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Reaction-Based Fluorescent Probe for Thiophenols

A study developed a reaction-based fluorescent probe for discriminating thiophenols over aliphatic thiols, utilizing intramolecular charge transfer pathways. This design provides insights into the selectivity and sensitivity of probes for environmental and biological sciences applications (Wang et al., 2012).

Novel Insecticide: Flubendiamide

Flubendiamide is highlighted for its unique chemical structure and strong insecticidal activity against lepidopterous pests. Its novel mode of action and safety for non-target organisms position it as a potential agent in pest management programs (Tohnishi et al., 2005).

ALS Inhibitors Design

Research into ALS inhibitors introduces biophore models for various compounds, including N-phenylsulfonyl-N'-(thiadiazol-2-yl) oxamides, showing the utility of these models in herbicidal activity and providing leads for further development (Ren et al., 2000).

Zinc Phthalocyanine for Photodynamic Therapy

A study synthesized new zinc phthalocyanine compounds with high singlet oxygen quantum yield, demonstrating potential for Type II photosensitizers in cancer treatment via photodynamic therapy (Pişkin et al., 2020).

Synthesis of Cyclic Sulfonamides

Research on the synthesis of novel cyclic sulfonamides through intramolecular Diels-Alder reactions explores the creation of potential compounds with therapeutic applications, illustrating the versatility of sulfonamide chemistry (Greig et al., 2001).

properties

IUPAC Name

N-(5,5-dimethyl-7-oxo-4,6-dihydro-1,3-benzothiazol-2-yl)-4-(4-fluorophenyl)sulfonylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21FN2O4S2/c1-19(2)10-14-17(15(23)11-19)27-18(21-14)22-16(24)4-3-9-28(25,26)13-7-5-12(20)6-8-13/h5-8H,3-4,9-11H2,1-2H3,(H,21,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEBLHPUQXBIVFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=C(C(=O)C1)SC(=N2)NC(=O)CCCS(=O)(=O)C3=CC=C(C=C3)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21FN2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-4-((4-fluorophenyl)sulfonyl)butanamide

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